molecular formula C14H27NO5S B8689870 Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate

Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate

Cat. No.: B8689870
M. Wt: 321.44 g/mol
InChI Key: MWXGAKQEZKAERC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H27NO5S and its molecular weight is 321.44 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H27NO5S

Molecular Weight

321.44 g/mol

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-9-7-12(8-10-15)6-5-11-19-21(4,17)18/h12H,5-11H2,1-4H3

InChI Key

MWXGAKQEZKAERC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (2.7 ml) was dropwise added to a methylene chloride (200 ml) solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (8.00 g) and TEA (4.8 ml) at 0° C., followed by stirring overnight at room temperature. The reaction liquid was washed with aqueous saturated sodium hydrogencarbonate solution and saturated brine, then dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (eluent: EtOAc:hexane=1:3 (v/v)) to obtain tert-butyl 4-{3-[(methylsulfonyl)oxy]propyl}piperidine-1-carboxylate (10.1 g).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.87 g (20.0 mM) of 3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propanol and 5.6 ml (40.0 mM) of triethylamine in 50 ml of diethyl ether was added 1.86 ml (24.0 mM) of methanesulfonyl chloride at 0° C. and the mixture was stirred at 0° C. for 30 minutes. This reaction mixture was then poured in iced water and extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4 and the solvent was distilled off under reduced pressure to provide 3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propyl mesylate. To a solution of the above mesylate in 100 ml of N,N-dimethylformamide was added 3.70 g (20.0 mM) of potassium phthalimide and the mixture was heated at 100° C. for 90 minutes. After cooling to room temperature, this reaction mixture was poured in iced water and the resulting precipitate was collected by filtration, rinsed with water, and dried in vacuo to provide the title compound as white solid (20.24 g, 90%).
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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